REACTION_CXSMILES
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C(O[CH:4](OCC)[CH:5]=[C:6]([CH3:8])[CH3:7])C.[C:12]([C:14]1[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=1)#[N:13].N1C=CC=C(C)C=1>CC1C=CC(C)=CC=1>[CH3:7][C:6]1([CH3:8])[CH:5]=[CH:4][C:16]2[CH:15]=[C:14]([C:12]#[N:13])[CH:19]=[CH:18][C:17]=2[O:20]1
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Name
|
|
Quantity
|
26.59 g
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Type
|
reactant
|
Smiles
|
C(C)OC(C=C(C)C)OCC
|
Name
|
|
Quantity
|
15 g
|
Type
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reactant
|
Smiles
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C(#N)C1=CC=C(C=C1)O
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Name
|
|
Quantity
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3 mL
|
Type
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reactant
|
Smiles
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N1=CC(=CC=C1)C
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Name
|
|
Quantity
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300 mL
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Type
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solvent
|
Smiles
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CC=1C=CC(=CC1)C
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Type
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CUSTOM
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Details
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The reaction mixture was rapidly stirred
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
A 500-mL, 3-necked, round-bottomed flask topped with a distilling head, internal temperature probe/argon inlet, and an overhead stirrer
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Type
|
CUSTOM
|
Details
|
was rapidly brought up to 115° C.
|
Type
|
TEMPERATURE
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Details
|
slowly raised in order
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Type
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DISTILLATION
|
Details
|
to distill off the ethanol
|
Type
|
CUSTOM
|
Details
|
formed during the reaction
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Name
|
|
Type
|
|
Smiles
|
CC1(OC2=C(C=C1)C=C(C=C2)C#N)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |